GABA(A) Receptor Positive Modulation: cis,trans Isomer Is Functionally Inactive Compared to cis,cis and trans,trans Diastereomers
In a direct head-to-head patch-clamp comparison using human GABA(A) (α1β3γ2s) receptors stably expressed in HEK cells, co-application of 30 μM of each purified diastereomer produced a clear rank order for positive modulation of EC20 GABA currents: cis,cis > trans,trans ≥ mixture of isomers >> cis,trans [1]. The cis,cis isomer enhanced GABA currents approximately 2- to 3-fold, the trans,trans isomer produced intermediate enhancement, and the cis,trans isomer (alpha,alpha,beta-2,6-dimethylcyclohexanol) exhibited negligible or no modulation of receptor activity [1][2]. This stereochemistry-dependent differential was independently confirmed in a separate patch-clamp investigation where the cis,trans isomer did not modulate receptor activity at all [3].
| Evidence Dimension | Positive modulation of GABA(A) receptor currents (fold enhancement of EC20 GABA response at 30 μM) |
|---|---|
| Target Compound Data | cis,trans (alpha,alpha,beta): no significant modulation (~1-fold baseline) |
| Comparator Or Baseline | cis,cis isomer: ~2- to 3-fold enhancement; trans,trans isomer: intermediate enhancement; isomer mixture: intermediate |
| Quantified Difference | Rank order: cis,cis >> cis,trans (at least ~2- to 3-fold difference in enhancement ratio) |
| Conditions | Patch-clamp electrophysiology; human GABA(A) α1β3γ2s receptors stably expressed in HEK cells; 30 μM compound co-applied with EC20 GABA |
Why This Matters
For researchers investigating stereochemical determinants of GABA(A) receptor modulation or designing experiments requiring an inactive stereoisomer control, the cis,trans isomer provides an essential, functionally silent comparator that the commercial isomer mixture cannot supply.
- [1] Chowdhury L, Croft CJ, Goel S, Zaman N, Tai AC, Walch EM, Smith K, Page A, Shea KM, Hall CD, Jishkariani D, Pillai GG, Hall AC. Differential Potency of 2,6-Dimethylcyclohexanol Isomers for Positive Modulation of GABAA Receptor Currents. J Pharmacol Exp Ther. 2016 Jun;357(3):570-9. doi: 10.1124/jpet.115.228890. PMID: 27029583. View Source
- [2] Chowdhury L et al. (2016). Abstract: 'Coapplications of 30 μM 2,6-dimethylcyclohexanol isomers produced a range of positive enhancements of control GABA responses with a rank order for positive modulation: cis,cis > trans,trans ≥ mixture of isomers >> cis,trans-isomer.' J Pharmacol Exp Ther. PMID: 27029583. View Source
- [3] Chowdhury L. Modulation of GABAA receptor currents by stereoisomers of the novel anesthetic compounds: 2,6-dimethylcyclohexanol and 2,6-diisopropylcyclohexanol. Honors Project, Smith College, 2013. 'The cis,trans 2,6-dimethylcyclohexanol isomer did not modulate receptor activity.' https://scholarworks.smith.edu/theses/149/ View Source
